

## Ceftriaxone Sodium and Its Impact on Microglial Activation: An In-Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Ceftriaxone sodium |           |
| Cat. No.:            | B1668364           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro effects of **ceftriaxone sodium** on microglial activation. It summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular pathways.

## Core Findings: Ceftriaxone's Attenuation of Microglial Activation

Ceftriaxone, a third-generation cephalosporin antibiotic, has demonstrated significant neuroprotective properties beyond its antimicrobial functions. A substantial body of in-vitro research has focused on its ability to modulate microglial activation, a key process in neuroinflammation. Studies consistently show that ceftriaxone can suppress the proinflammatory phenotype of microglia, thereby reducing the release of neurotoxic mediators.[1]

One of the primary mechanisms of action is the upregulation of the glutamate transporter-1 (GLT-1), which is predominantly expressed in astrocytes but also influenced by microglia.[3][4] [5][6] By enhancing glutamate uptake, ceftriaxone mitigates excitotoxicity, a major contributor to neuronal damage.[3][5] Furthermore, ceftriaxone has been shown to directly inhibit inflammatory signaling pathways within microglia, notably the NF-kB pathway.[1]

### **Quantitative Data Summary**



The following tables summarize the quantitative findings from key in-vitro studies on the effects of ceftriaxone on microglial cells.

Table 1: Effect of Ceftriaxone on Microglial Viability and Activation Markers

| Cell Line            | Treatment                 | Concentrati<br>on of<br>Ceftriaxone | Outcome                        | Quantitative<br>Result                               | Reference |
|----------------------|---------------------------|-------------------------------------|--------------------------------|------------------------------------------------------|-----------|
| BV2                  | Ceftriaxone               | 0-900 μΜ                            | Cell Viability                 | No significant toxicity observed up to 900 μM.       | [1]       |
| BV2                  | LPS +<br>Ceftriaxone      | Not Specified                       | iNOS mRNA<br>expression        | Significant decrease compared to LPS alone.          | [1]       |
| BV2                  | LPS +<br>Ceftriaxone      | Not Specified                       | COX-2<br>mRNA<br>expression    | Significant decrease compared to LPS alone.          | [1]       |
| BV2                  | LPS +<br>Ceftriaxone      | Not Specified                       | iNOS protein expression        | Significant decrease compared to LPS alone.          | [1]       |
| BV2                  | LPS +<br>Ceftriaxone      | Not Specified                       | COX-2<br>protein<br>expression | Significant decrease compared to LPS alone.          | [1]       |
| Primary<br>Microglia | Poly I:C +<br>Ceftriaxone | Not Specified                       | Microglial<br>Area             | Effectively mitigated Poly I:C- induced hypertrophy. | [3]       |



Table 2: Effect of Ceftriaxone on Inflammatory Cytokine Production

| Cell Line                                         | Treatment                 | Concentrati<br>on of<br>Ceftriaxone | Cytokine     | Quantitative<br>Result                                         | Reference |
|---------------------------------------------------|---------------------------|-------------------------------------|--------------|----------------------------------------------------------------|-----------|
| Neuron-<br>microglia-<br>astrocyte co-<br>culture | Poly I:C +<br>Ceftriaxone | Not Specified                       | TNF-α        | No significant change in secretion compared to Poly I:C alone. | [3]       |
| Neuron-<br>microglia-<br>astrocyte co-<br>culture | Poly I:C +<br>Ceftriaxone | Not Specified                       | IL-6         | No significant change in secretion compared to Poly I:C alone. | [3]       |
| Neuron-<br>microglia-<br>astrocyte co-<br>culture | Poly I:C +<br>Ceftriaxone | Not Specified                       | IL-10        | No significant change in secretion compared to Poly I:C alone. | [3]       |
| APP/PS1<br>mouse<br>microglia                     | Ceftriaxone               | Not Specified                       | IL-6 content | Declined IL-6 content.                                         | [7]       |

Table 3: Effect of Ceftriaxone on Signaling Pathways and Other Molecules



| Cell Line                            | Treatment            | Concentrati<br>on of<br>Ceftriaxone | Molecule/Pa<br>thway             | Quantitative<br>Result                          | Reference |
|--------------------------------------|----------------------|-------------------------------------|----------------------------------|-------------------------------------------------|-----------|
| BV2                                  | LPS +<br>Ceftriaxone | Not Specified                       | p-NF-кВ/p65<br>expression        | Decreased expression compared to LPS alone.     | [1]       |
| BV2                                  | LPS +<br>Ceftriaxone | Not Specified                       | SLC7A11<br>protein<br>expression | Reversed the loss of expression induced by LPS. | [1]       |
| BV2                                  | LPS +<br>Ceftriaxone | Not Specified                       | GPX4 protein expression          | Reversed the loss of expression induced by LPS. | [1]       |
| Primary<br>human fetal<br>astrocytes | Ceftriaxone          | Not Specified                       | EAAT2<br>transcription           | Elevated through the NF-kB signaling pathway.   | [8]       |

### **Experimental Protocols**

This section details the methodologies for key experiments cited in the literature.

#### **Cell Culture and Treatment**

- Cell Line: BV2 microglial cells are a commonly used immortalized murine cell line.[1] Primary microglia cultures are also utilized for their closer resemblance to in-vivo conditions.[3]
- Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.



- Induction of Activation: Microglial activation is frequently induced by treatment with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
   [1] A typical concentration is 1 μg/mL. Another viral mimic used is polyinosinic:polycytidylic acid (Poly I:C).[3]
- Ceftriaxone Treatment: Ceftriaxone sodium is dissolved in sterile water or cell culture medium. Cells are often pre-treated with ceftriaxone for a specific duration (e.g., 24 hours) before the addition of the inflammatory stimulus.[1] Concentrations can range from the micromolar to low millimolar range.

### **Cell Viability Assay**

- Principle: To determine the cytotoxic effects of ceftriaxone, a Cell Counting Kit-8 (CCK-8)
  assay is commonly employed.[1] This assay utilizes a water-soluble tetrazolium salt that is
  reduced by cellular dehydrogenases to produce a colored formazan product, which is directly
  proportional to the number of living cells.
- Protocol:
  - Seed BV2 cells in a 96-well plate.
  - After 24 hours, treat the cells with varying concentrations of ceftriaxone (e.g., 0-900 μM)
     for 24 hours.[1]
  - Add CCK-8 solution to each well and incubate for 1-4 hours.
  - Measure the absorbance at 450 nm using a microplate reader.

#### **Quantitative Real-Time PCR (qRT-PCR)**

- Principle: To quantify the mRNA expression levels of inflammatory markers such as iNOS and COX-2.[1]
- Protocol:
  - Treat cells with LPS and/or ceftriaxone.
  - Isolate total RNA from the cells using a suitable kit.



- Synthesize cDNA from the RNA using a reverse transcription kit.
- Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
- Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).

#### **Western Blot Analysis**

- Principle: To detect and quantify the protein levels of key signaling molecules (e.g., p-NF-κB/p65, iNOS, COX-2, SLC7A11, GPX4).[1]
- · Protocol:
  - Lyse the treated cells to extract total protein.
  - Determine protein concentration using a BCA assay.
  - Separate proteins by size using SDS-PAGE.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with primary antibodies specific to the proteins of interest.
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
  - Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

#### Immunofluorescence Staining

- Principle: To visualize the morphology of microglia and the localization of specific proteins.
- · Protocol:



- Culture cells on glass coverslips.
- After treatment, fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with a detergent (e.g., Triton X-100).
- Block non-specific binding sites.
- Incubate with a primary antibody against a microglial marker (e.g., Iba1).[3]
- Incubate with a fluorescently labeled secondary antibody.
- Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
- Visualize the cells using a fluorescence microscope.
- Quantify morphological changes, such as cell area, using image analysis software.

# Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by ceftriaxone in microglia and a typical experimental workflow for in-vitro studies.



#### Ceftriaxone's Modulation of Microglial Activation





Click to download full resolution via product page

Caption: Ceftriaxone's Anti-inflammatory Signaling in Microglia.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Ceftriaxone affects ferroptosis and alleviates glial cell activation in Parkinson's disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceftriaxone pretreatment protects rats against cerebral ischemic injury by attenuating microglial activation-induced IL-1β expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceftriaxone attenuates Poly I:C-induced neuroinflammation in vitro by modulating glutamate transport, synaptic integrity, and immunometabolic reprogramming PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceftriaxone modulates uptake activity of glial glutamate transporter-1 against global brain ischemia in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ceftriaxone ameliorates hippocampal synapse loss by inhibiting microglial/macrophages activation in glial glutamate transporter-1 dependent manner in the APP/PS1 mouse model of Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ceftriaxone Sodium and Its Impact on Microglial Activation: An In-Vitro Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668364#ceftriaxone-sodium-effects-on-microglial-activation-in-vitro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com